2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Description
2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.361. The purity is usually 95%.
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Biological Activity
The compound 2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a novel organic molecule with diverse biological activities. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and an oxazole moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H20F3N3O2 |
Molecular Weight | 355.35 g/mol |
CAS Number | 2201319-85-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to various receptors and enzymes. Research indicates that it may inhibit certain kinases involved in cellular signaling pathways, which are crucial for cancer progression and other diseases .
Anticancer Properties
Research has demonstrated that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism is likely related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
A recent study involved synthesizing a series of compounds based on the oxazole-piperidine framework. Among these, one derivative demonstrated potent inhibition of the TGF-β type I receptor kinase (ALK5), with an IC50 value as low as 7.68 nM. This highlights the potential of such compounds in treating fibrotic diseases and certain cancers .
Another case study focused on evaluating the cytotoxic effects of related compounds on human tumor cell lines. The results indicated that modifications to the oxazole ring significantly enhanced antiproliferative activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Research Findings
Recent findings emphasize the importance of the trifluoromethyl group in enhancing biological activity. Studies indicate that this functional group can improve binding affinity to target proteins, thereby increasing the potency of inhibitors designed for therapeutic use .
Moreover, compounds containing oxazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory and neuroprotective effects, further supporting their potential as multi-target drugs .
Properties
IUPAC Name |
5-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c1-12-14(9-21-25-12)10-23-7-5-13(6-8-23)11-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,9,13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBBUHEAUXDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.